Isopropyl 4-oxopentanoate
Overview
Description
Isopropyl 4-oxopentanoate, also known as propan-2-yl 4-oxopentanoate, is a chemical compound with the molecular formula C8H14O3 . It belongs to the group of ester compounds .
Synthesis Analysis
The compound can be formed by the reaction of levulinate and acetic acid with zirconium oxide in the presence of hydrochloric acid, furanic, and hydrogen ions . Several synthesis methods have been reported, including reactions with hydrogen chloride, hydrogen, and (S)- (1,1’-binaphthalene)-2,2’-diylbis (diphenylphosphine) in methanol or ethanol at 60℃ for 5 hours .Molecular Structure Analysis
The molecular weight of Isopropyl 4-oxopentanoate is 158.195 Da . The exact mass is 158.094299 .Chemical Reactions Analysis
Isopropyl 4-oxopentanoate can undergo various chemical reactions. For instance, it can react with zirconium supported on Amberlyst-15 at 150℃ for 8 hours, yielding a 97% product . It can also react with iodine at 100℃ for 168 hours, yielding a 96.8% product .Physical And Chemical Properties Analysis
Isopropyl 4-oxopentanoate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 209.3±0.0 °C at 760 mmHg . The flash point is 84.4±19.9 °C .Scientific Research Applications
Reaction Intermediate
Isopropyl 4-oxopentanoate is identified as a reaction intermediate in the synthesis of ester compounds. It is formed by reacting levulinate and acetic acid with zirconium oxide in the presence of hydrochloric acid, furanic, and hydrogen ions .
Structural Information
ChemSpider provides structural information, properties, spectra, and links for further research on Isopropyl 4-oxopentanoate .
Safety and Hazards
Mechanism of Action
Target of Action
Isopropyl 4-oxopentanoate is a reaction intermediate that belongs to the group of ester compounds
Mode of Action
The mode of action of Isopropyl 4-oxopentanoate involves its interaction with its targets. The compound is formed by the reaction of levulinate and acetic acid with zirconium oxide in the presence of hydrochloric acid, furanic, and hydrogen ions . This chemical reacts with trifluoromethanesulfonic acid to form an ether linkage
properties
IUPAC Name |
propan-2-yl 4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRGGIHFUREHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176284 | |
Record name | Isopropyl 4-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-oxopentanoate | |
CAS RN |
21884-26-4 | |
Record name | 1-Methylethyl 4-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21884-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl levulinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21884-26-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl 4-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 4-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL LEVULINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7CLH9MLK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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